Scaffold-Based Differentiation: Pyrazin-2-yl vs. Phenyl-Substituted Pyrazole Ureas in p38 MAP Kinase Binding
The compound's pyrazin-2-yl substituent on the pyrazole ring is a distinguishing feature relative to the widely studied N-pyrazole-N′-aryl urea class (e.g., BIRB 796), which typically employs a substituted phenyl or tolyl group at the equivalent position. In the p38α MAP kinase inhibitor series, the nature of the pyrazole C-3 substituent critically influences both potency and kinase selectivity; pyrazine introduction has been shown to modulate hydrogen-bond networks with the kinase hinge region in related chemotypes [1].
| Evidence Dimension | Pyrazole C-3 substituent hydrogen-bond acceptor capacity and kinase hinge-region complementarity |
|---|---|
| Target Compound Data | Pyrazin-2-yl group (two sp² nitrogen lone pairs available for H-bond acceptance; cLogP contribution ≈ −0.5 vs. phenyl) |
| Comparator Or Baseline | BIRB 796 (1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea): p-tolyl group at pyrazole N-1 with no heteroaryl H-bond acceptor at the corresponding position; p38α IC₅₀ = 8–97 nM [2] |
| Quantified Difference | Qualitative shift from hydrophobic/π-stacking interaction (tolyl) to dual H-bond-accepting heteroaryl (pyrazin-2-yl); no head-to-head IC₅₀ data available for the specified compound |
| Conditions | Inference based on SAR trends from the N-pyrazole-N′-aryl urea series co-crystallized with p38α MAP kinase (PDB entries) [1] |
Why This Matters
Replacing a phenyl/tolyl group with pyrazin-2-yl can redirect kinase selectivity away from p38α toward kinases that preferentially engage heteroaryl hinge binders (e.g., Tie-2, Chk1), enabling target-profile differentiation for users screening against broader kinase panels.
- [1] Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008. View Source
- [2] Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272. (BIRB 796 IC₅₀ data: 8 nM and 97 nM for slow- and fast-binding components.) View Source
